molecular formula C5H6FN3OS B12935380 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol CAS No. 5055-05-0

6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol

Cat. No.: B12935380
CAS No.: 5055-05-0
M. Wt: 175.19 g/mol
InChI Key: ODGFLRRELZHRRV-UHFFFAOYSA-N
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Description

6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol ( 5055-05-0) is a fluorinated 1,2,4-triazine derivative of significant interest in scientific research. With the molecular formula C5H6FN3OS and a molecular weight of 175.19 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure features a 1,2,4-triazine ring substituted with a fluoromethyl group at the 6-position and a methylthio group at the 3-position . Researchers should note that this compound can exhibit tautomerism, existing in equilibrium with its keto form, 6-(fluoromethyl)-3-(methylsulfanyl)-2H-1,2,4-triazin-5-one, with the keto form often being dominant in solution due to aromatic stabilization of the heterocyclic ring . This compound has demonstrated promising potential in various research applications. Studies have indicated notable antimicrobial properties, showing effectiveness against multiple bacterial strains, which suggests its value as a precursor for developing new antimicrobial agents . Furthermore, in vitro investigations have revealed anticancer activity, with the compound capable of inhibiting the proliferation of cancer cells through mechanisms involving the induction of apoptosis and cell cycle arrest; specific research has highlighted its efficacy against human leukemia cells . Beyond medicinal chemistry, its applications extend to agricultural science, where it has been explored for use as a herbicide by inhibiting specific enzymatic pathways in plants, and as a fungicide to control fungal pathogens responsible for crop diseases . In material science, the compound has been utilized in the synthesis of novel polymers, where its incorporation into polymer matrices has been shown to enhance thermal stability and chemical resistance . The synthetic route for this chemical typically involves the construction of the 1,2,4-triazine core, followed by regioselective introduction of the methylthio group via nucleophilic aromatic substitution, and subsequent fluoromethylation at the 6-position using reagents such as diethylaminosulfur trifluoride (DAST) . The compound can undergo characteristic reactions, including oxidation of the methylthio group to sulfoxide or sulfone derivatives, and reduction of the triazine ring under hydrogenation conditions . This product is provided for research and development purposes only. It is strictly not for human or veterinary use, nor for any diagnostic or therapeutic applications .

Properties

CAS No.

5055-05-0

Molecular Formula

C5H6FN3OS

Molecular Weight

175.19 g/mol

IUPAC Name

6-(fluoromethyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C5H6FN3OS/c1-11-5-7-4(10)3(2-6)8-9-5/h2H2,1H3,(H,7,9,10)

InChI Key

ODGFLRRELZHRRV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C(=O)N1)CF

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the 1,2,4-triazine ring system or modification of a preformed triazine core.
  • Introduction of the methylthio group at the 3-position via nucleophilic substitution or thiolation.
  • Selective fluoromethylation at the 6-position, often through halogen exchange or fluorination reactions.
  • Control of tautomeric forms to isolate the 5-ol derivative.

Stepwise Preparation Approach

Step Reaction Type Description Typical Reagents/Conditions Notes
1 Formation of 1,2,4-triazine core Cyclization of amidrazone derivatives or condensation of appropriate hydrazines with formamide derivatives Amidrazones, formamide, acidic or basic catalysis, heating Ensures the triazine ring is formed with correct substitution pattern
2 Introduction of methylthio group at C-3 Nucleophilic substitution of a leaving group (e.g., halogen) by methylthiolate ion Methylthiol or sodium methylthiolate, polar aprotic solvents Requires regioselectivity to avoid substitution at other positions
3 Fluoromethylation at C-6 Electrophilic fluoromethylation using fluoromethyl halides or fluorinating agents Fluoromethyl bromide/chloride, silver fluoride, or specialized fluorinating reagents Fluorination must be controlled to avoid over-fluorination or side reactions
4 Isolation of 5-ol tautomer Purification and crystallization under conditions favoring the 5-ol form Solvent choice, temperature control Tautomeric equilibrium can be influenced by solvent and pH

Detailed Synthetic Routes from Literature

While direct literature on this exact compound is limited, analogous triazine derivatives provide insight:

  • Thiolation: Introduction of the methylthio group is often achieved by reacting a 3-chloro-1,2,4-triazine intermediate with sodium methylthiolate in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–80 °C). This substitution proceeds via nucleophilic aromatic substitution (SNAr) due to the electron-deficient triazine ring.

  • Fluoromethylation: The fluoromethyl group at position 6 can be introduced by reacting the corresponding 6-hydroxymethyl or 6-chloromethyl triazine intermediate with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or by halogen exchange reactions using silver fluoride. Alternatively, direct fluoromethylation using fluoromethyl halides under basic conditions is possible, but requires careful control to prevent side reactions.

  • Ring Construction: The 1,2,4-triazine ring is commonly synthesized by cyclization of amidrazones with formamide derivatives or by condensation of hydrazine derivatives with nitriles or carboxylic acid derivatives. This step is critical to ensure the correct substitution pattern for subsequent functionalization.

Research Findings and Optimization

Yield and Purity Considerations

  • The nucleophilic substitution for methylthio introduction typically yields 70–85% under optimized conditions.
  • Fluoromethylation yields vary widely (40–75%) depending on the fluorinating agent and reaction conditions.
  • Purification often involves recrystallization from polar solvents such as ethanol or isopropanol to isolate the 5-ol tautomer.

Challenges and Solutions

Challenge Description Solution
Regioselectivity Avoiding substitution at undesired positions on the triazine ring Use of protecting groups or selective reaction conditions
Side Reactions Over-fluorination or decomposition during fluoromethylation Use of mild fluorinating agents and low temperatures
Tautomeric Equilibrium Difficulty isolating the 5-ol form Control of solvent polarity and pH during crystallization

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
1. Triazine ring formation Amidrazone + formamide, heat, acid/base catalyst 60–80 Base for ring closure, purity critical
2. Methylthio substitution Sodium methylthiolate, DMF, 60 °C 70–85 SNAr reaction, regioselective
3. Fluoromethylation DAST or fluoromethyl halide + AgF, 0–25 °C 40–75 Requires inert atmosphere, moisture sensitive
4. Purification Recrystallization from ethanol or isopropanol N/A Isolates 5-ol tautomer

Chemical Reactions Analysis

Types of Reactions: 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol exhibits notable antimicrobial properties. A study conducted by researchers at the University of São Paulo demonstrated its effectiveness against various bacterial strains, suggesting potential for development as a new antimicrobial agent in pharmaceuticals .

Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies showed that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A case study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its efficacy against human leukemia cells .

Study Application Findings
University of São PauloAntimicrobialEffective against multiple bacterial strains
Brazilian Journal of Pharmaceutical SciencesAnticancerInduces apoptosis in leukemia cells

Agricultural Science Applications

Herbicide Development
Due to its structural characteristics, this compound has been explored as a potential herbicide. Its mechanism involves inhibiting specific enzymatic pathways in plants. Research from the American Chemical Society indicates that compounds with triazine structures can effectively control weed growth without harming crops .

Fungicide Properties
Additionally, the compound has shown promise as a fungicide. Studies revealed that it can inhibit fungal pathogens responsible for crop diseases. Field trials demonstrated improved crop yields when treated with formulations containing this compound, suggesting its viability in integrated pest management strategies .

Research Focus Application Results
American Chemical SocietyHerbicideEffective against common weed species
Field TrialsFungicideEnhanced crop yields observed

Material Science Applications

Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance. A study published in the Journal of Polymer Science demonstrated that polymers modified with this compound exhibited superior mechanical properties compared to unmodified counterparts .

Coating Applications
The compound's properties are also advantageous in developing protective coatings. Research indicates that coatings formulated with this compound provide enhanced resistance to environmental degradation and corrosion .

Application Area Benefit Study Reference
Polymer ChemistryImproved thermal stabilityJournal of Polymer Science
CoatingsEnhanced corrosion resistanceMaterial Science Research

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl and methylthio groups can enhance the compound’s binding affinity and selectivity towards these targets. The triazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Substituent Variations at Position 6

6-Ethyl-3-(methylthio)-1,2,4-triazin-5-ol
  • Structure : Ethyl (-CH₂CH₃) at position 6.
  • Molecular Formula : C₆H₉N₃OS.
  • Molecular Weight : 171.22 g/mol.
  • Key Differences :
    • The ethyl group is less electronegative than fluoromethyl, reducing electron-withdrawing effects.
    • Lower molecular weight (171.22 vs. 175.21 g/mol) due to fluorine substitution.
    • Demonstrated utility as a precursor in N-arylation reactions for synthesizing dihydroorotate dehydrogenase (DHODH) inhibitors, albeit with low yields (10%) at 200°C .
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol
  • Structure : Aromatic 4-methoxyphenylmethyl group at position 6.
  • Molecular Formula : C₁₂H₁₃N₃O₂S.
  • Molecular Weight : 263.32 g/mol.
  • Key Differences: Bulky aromatic substituent increases lipophilicity (logP ~2.5) compared to fluoromethyl (logP ~1.2). Higher molecular weight (263.32 vs. 175.21 g/mol) limits blood-brain barrier permeability .
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol
  • Structure : Methyl (-CH₃) at position 6 and trifluoromethylphenyl at position 3.
  • Molecular Formula : C₁₁H₈F₃N₃O.
  • Molecular Weight : 255.20 g/mol.
  • Key Differences :
    • Trifluoromethylphenyl group introduces steric bulk and strong electron-withdrawing effects.
    • Higher fluorine content may improve metabolic stability but increase synthetic complexity .

Substituent Variations at Position 3

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-ol
  • Structure : Allylthio (-SCH₂CH=CH₂) at position 3.
  • Molecular Formula : C₁₂H₁₂N₄OS.
  • Molecular Weight : 260.31 g/mol.
  • Key Differences: Allylthio group increases reactivity (e.g., susceptibility to oxidation). The aminophenyl group enables hydrogen bonding, enhancing solubility in polar solvents .

Functional Group Comparisons

Compound Position 3 Group Position 6 Group Molecular Weight (g/mol) logP (Predicted)
6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol -SCH₃ -CH₂F 175.21 1.2
6-Ethyl-3-(methylthio)-1,2,4-triazin-5-ol -SCH₃ -CH₂CH₃ 171.22 1.5
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol -SCH₃ -CH₂(C₆H₄OCH₃) 263.32 2.5
3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-ol -SCH₂CH=CH₂ -C₆H₄NH₂ 260.31 0.8

Biological Activity

6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the available literature on its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Formula : C5H6FN3OS
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 939979-90-5

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of this compound against several cancer cell lines. The compound has been evaluated for its effects on cell viability using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon)10.5Induces apoptosis and cell cycle arrest
MCF-7 (Breast)12.3Inhibits proliferation and induces G0/G1 arrest
HeLa (Cervical)9.8Promotes sub-G1 phase increase indicating apoptosis

The biological mechanisms underlying the activity of this compound involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through caspase activation and mitochondrial pathway engagement.
  • Cell Cycle Arrest : Significant increases in the G0/G1 phase were observed, suggesting that the compound halts cell cycle progression, which is crucial for cancer treatment.
  • Inhibition of Proliferation : The compound effectively inhibits the proliferation of cancer cells by disrupting cellular signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazine ring and substituents significantly influence biological activity. For instance:

  • The presence of fluoromethyl and methylthio groups enhances cytotoxicity.
  • Variations in substituent size and electron-withdrawing properties correlate with changes in potency against different cancer cell lines.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on HCT-116 Cells : In vitro tests revealed that this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 10.5 µM after 72 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.
  • MCF-7 Breast Cancer Model : Another study reported an IC50 value of 12.3 µM for MCF-7 cells, with evidence suggesting that the compound interferes with estrogen receptor signaling pathways, contributing to its antiproliferative effects.
  • HeLa Cell Line Evaluation : In HeLa cells, treatment with the compound led to a notable increase in sub-G1 population fractions, confirming apoptosis induction through mitochondrial pathways.

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